1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole is a synthetic organic compound characterized by the presence of a dichlorobenzyl group and an isothiocyanate group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-isothiocyanato-1H-pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Addition Reactions: Primary or secondary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Compounds where the chlorine atoms are replaced by other functional groups.
Addition Products: Thiourea derivatives formed by the reaction of the isothiocyanate group with amines.
Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the development of new chemical processes or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function. The dichlorobenzyl group may enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: A related compound with antimicrobial properties, commonly used in throat lozenges.
2,4-Dichlorobenzaldehyde: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of other dichlorobenzyl derivatives.
Uniqueness
1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole is unique due to the presence of both a dichlorobenzyl group and an isothiocyanate group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-isothiocyanatopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3S/c12-9-2-1-8(11(13)3-9)5-16-6-10(4-15-16)14-7-17/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWXMCANOKABKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.